c-FMS inhibitor

Vue d'ensemble

Description

The compound known as c-FMS inhibitor targets the macrophage colony-stimulating factor receptor, which is encoded by the proto-oncogene fms. This receptor is a type III receptor tyrosine kinase and plays a crucial role in the proliferation, growth, and differentiation of tumor-associated macrophages. The c-FMS receptor and its ligand, macrophage colony-stimulating factor, are involved in various malignant and inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of c-FMS inhibitors involves the synthesis of heterocyclic derivatives. One common method includes the use of aromatic amides and cyanomethylimidazole derivatives. For instance, the compound JNJ-28312141 is synthesized by reacting aromatic amides with cyanomethylimidazole under specific conditions .

Industrial Production Methods

Industrial production methods for c-FMS inhibitors typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

c-FMS inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions are typically derivatives of the original c-FMS inhibitor, with modifications to specific functional groups that enhance or alter its biological activity .

Applications De Recherche Scientifique

Cancer Treatment

c-FMS inhibitors have shown promise in targeting tumor-associated macrophages and altering the tumor microenvironment. Specific applications include:

- Breast Cancer : Studies indicate that imatinib, a known c-FMS inhibitor, can inhibit M-CSF-induced proliferation of breast cancer cells, suggesting a potential role in managing breast cancer progression .

- Acute Myeloid Leukemia : GW2580 has been demonstrated to reduce the viability of acute myeloid leukemia patient samples by targeting CSF1R-expressing cells that support cancer cell survival .

- Multiple Myeloma : Inhibiting c-FMS can repolarize myeloma-associated macrophages to an M1-like phenotype, enhancing anti-tumor immunity .

Autoimmune Diseases

c-FMS inhibitors have been investigated for their therapeutic effects in autoimmune conditions:

- Rheumatoid Arthritis : In mouse models, both imatinib and GW2580 significantly reduced synovitis and joint erosion by inhibiting macrophage infiltration into synovial joints . Efficacy was evaluated through visual scoring and histological analysis.

- Systemic Lupus Erythematosus : Targeting c-FMS signaling may attenuate disease progression by modulating myeloid cell activity .

Inflammatory Disorders

The role of c-FMS inhibitors extends to various inflammatory conditions:

- Neurodegenerative Diseases : Inhibition of CSF1R has been linked to decreased microglial activation in models of Alzheimer's disease and Parkinson's disease, suggesting a potential therapeutic avenue for neuroinflammation .

- Chronic Obstructive Pulmonary Disease : c-FMS inhibition may help reduce inflammation associated with lung diseases by modulating macrophage responses .

Table 1: Overview of c-FMS Inhibitors

| Compound | Targeted Disease | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Imatinib | Breast Cancer | 1.86 | Inhibits M-CSF-induced proliferation |

| GW2580 | Rheumatoid Arthritis | 0.01 | Specific inhibition of c-FMS |

| JNJ-28312141 | Solid Tumors | Not specified | Targets CSF1R kinase domain |

| Ki20227 | Osteoclast-related conditions | 0.002 | Suppresses osteoclast differentiation |

Table 2: Case Studies on c-FMS Inhibitors

Mécanisme D'action

The mechanism of action of c-FMS inhibitors involves the inhibition of the macrophage colony-stimulating factor receptor. This receptor, when bound to its ligand, undergoes dimerization and autophosphorylation, triggering a cascade of intracellular signaling pathways. c-FMS inhibitors block this process by preventing the binding of the ligand to the receptor, thereby inhibiting receptor activation and subsequent signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imatinib: Targets multiple tyrosine kinases, including the macrophage colony-stimulating factor receptor.

Pexidartinib: Specifically targets the macrophage colony-stimulating factor receptor and is used in the treatment of tenosynovial giant cell tumor.

Emactuzumab: An antibody that targets the macrophage colony-stimulating factor receptor and is used in cancer immunotherapy.

Uniqueness

c-FMS inhibitors are unique in their high specificity for the macrophage colony-stimulating factor receptor, making them highly effective in targeting tumor-associated macrophages and other cells involved in malignant and inflammatory diseases. This specificity reduces off-target effects and enhances therapeutic efficacy .

Activité Biologique

The c-FMS receptor, also known as the macrophage colony-stimulating factor receptor (M-CSFR), plays a crucial role in the regulation of macrophage differentiation, survival, and function. Inhibiting c-FMS signaling has emerged as a promising therapeutic strategy for various diseases, including cancer and chronic inflammatory conditions. This article explores the biological activity of c-FMS inhibitors, focusing on their mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

c-FMS inhibitors primarily target the tyrosine kinase activity of the c-FMS receptor. By blocking its phosphorylation and subsequent signaling pathways, these inhibitors can modulate macrophage responses and osteoclast activity. Key inhibitors include:

- Imatinib : Originally developed for chronic myeloid leukemia, imatinib has been shown to inhibit c-FMS phosphorylation and reduce M-CSF-induced proliferation in macrophage cell lines. Studies indicate that imatinib can decrease cell growth significantly at therapeutic concentrations, with an IC50 value of 1.86 μM observed after 48 hours of treatment .

- Ki20227 : This selective c-FMS tyrosine kinase inhibitor demonstrates potent suppression of osteoclast accumulation and bone destruction. In vitro studies showed that Ki20227 effectively inhibited the development of TRAP-positive osteoclast-like cells in response to M-CSF stimulation . Its IC50 values against various kinases indicate high specificity for c-FMS, with an IC50 of 2 nmol/L reported .

- CYC10268 : A selective inhibitor that targets CSF-1R signaling, CYC10268 has shown efficacy in inhibiting CSF-1R-dependent signaling pathways, including Akt and ERK-1/2 activation. It effectively blocked survival signals in primary murine macrophages and inhibited LPS-induced cytokine production .

Table 1: Summary of c-FMS Inhibitors and Their Efficacy

Case Studies

- Imatinib in Cancer Therapy : A study demonstrated that imatinib effectively inhibited M-CSF-induced proliferation in a cytokine-dependent cell line. The results suggest potential application in treating cancers where c-FMS activation is implicated, such as breast and ovarian cancer .

- Ki20227 in Osteoporosis : Research involving Ki20227 showed significant inhibition of osteolytic bone destruction induced by melanoma cells in vivo. This study utilized an ovariectomized rat model to assess the drug's efficacy over a 28-day period, highlighting its potential for treating osteoporosis-related conditions .

- CYC10268 in Inflammation : CYC10268 was tested in thioglycollate-elicited peritoneal macrophages, demonstrating impaired cytokine production during inflammation. This indicates its potential utility in managing chronic inflammatory diseases by modulating macrophage function .

Propriétés

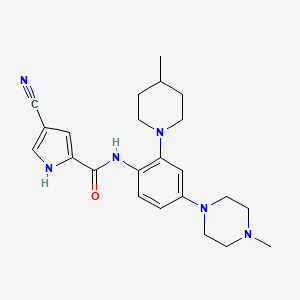

IUPAC Name |

4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPSQKSTVIVZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470106 | |

| Record name | c-FMS inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885704-21-2 | |

| Record name | c-FMS inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.